1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQREXEJBZWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Prop 2 Yn 1 Yl 1h Pyrazol 4 Amine and Its Functionalized Analogs
Historical Development of Pyrazol-4-amine Synthesis
The synthesis of the pyrazole (B372694) core is a well-established field in heterocyclic chemistry. Historically, the most prominent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883. jk-sci.comnih.govslideshare.net This reaction involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, typically under acidic conditions. jk-sci.comchim.it The mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
To specifically obtain 4-aminopyrazoles using this classical approach, the 1,3-dicarbonyl starting material must contain a precursor to the amino group at the C2 position. This often involves using a substrate like 2-oximino-1,3-dicarbonyl compound, where the oxime is subsequently reduced to an amine after the pyrazole ring formation.
Other classical methods that have been developed for the synthesis of 4-aminopyrazoles include:
Reaction with α-azido-α,β-unsaturated ketones : The condensation of hydrazines with α,β-unsaturated ketones bearing an azido (B1232118) group at the alpha position can yield 4-aminopyrazoles after reduction of the azide (B81097). chim.it
Thorpe-Ziegler Cyclization : This method can be employed to synthesize 4-aminopyrazole-5-carbonitriles from 2-arylhydrazono-2-arylethane nitrile precursors. mdpi.com
These foundational methods established the core principles for accessing the pyrazol-4-amine scaffold, paving the way for more advanced and specialized synthetic strategies.
Alkylation Strategies for N1-Propargylation of 1H-Pyrazol-4-amine
The introduction of a propargyl group onto the pyrazole nitrogen (N-propargylation) is a key step in synthesizing the target compound. N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole ring with a base, followed by nucleophilic attack on an alkyl halide, such as propargyl bromide. semanticscholar.org However, a significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position. researchgate.netlookchem.com
Achieving regioselective N1-alkylation is crucial for the unambiguous synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrazol-4-amine. The outcome of the alkylation is influenced by a combination of steric and electronic factors of the pyrazole substrate, as well as the reaction conditions.
Steric Hindrance : For pyrazoles with a bulky substituent at the C3 (or C5) position, alkylation generally favors the less sterically hindered N1 position. researchgate.netlookchem.com While the 4-amino group is relatively small, its electronic properties also influence the reaction's regiochemistry.
Reaction Conditions : A systematic study on 3-substituted pyrazoles demonstrated that using potassium carbonate (K2CO3) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent system achieves highly regioselective N1-alkylation. researchgate.netlookchem.com This protocol represents an efficient route to N1-substituted pyrazoles. lookchem.com
Catalyst-Free Michael Addition : An alternative approach to achieve exceptional N1-selectivity involves a catalyst-free Michael reaction. acs.orgconsensus.appsemanticscholar.org This method is suitable for pyrazoles bearing versatile functional groups like bromo, ester, nitro, and nitrile, and can yield N1/N2 ratios greater than 99.9:1. researchgate.netacs.org This strategy, however, requires an activated alkyne, such as a propargyl acrylate, instead of propargyl bromide.
The choice of methodology depends on the specific pyrazole substrate and the desired final structure, with control of reaction parameters being key to achieving high regioselectivity.
Optimizing the reaction conditions is critical for maximizing the yield and regioselectivity of the N1-propargylation of 1H-pyrazol-4-amine. A systematic approach involves screening various parameters. semanticscholar.orgresearchgate.net Key variables include the choice of base, solvent, temperature, and the nature of the propargylating agent.
A hypothetical optimization study for the N-propargylation of 1H-pyrazol-4-amine with propargyl bromide is outlined in the table below, based on common practices in pyrazole alkylation.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | N1:N2 Ratio |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | Moderate | Good |
| 2 | K₂CO₃ | DMF | 25 | Good | Good |
| 3 | K₂CO₃ | DMSO | 25 | High | Excellent |
| 4 | NaH | THF | 0 to 25 | High | Moderate |
| 5 | Cs₂CO₃ | Acetonitrile | 50 | High | Excellent |
This table is a conceptual representation based on established principles of pyrazole N-alkylation. semanticscholar.orgresearchgate.netlookchem.com
Generally, polar aprotic solvents like DMF and DMSO are effective for this transformation. Stronger bases like sodium hydride (NaH) can lead to high conversion but may result in lower regioselectivity compared to milder bases like K2CO3 or cesium carbonate (Cs2CO3), which often provide better control. lookchem.com
Multi-Component Reactions Towards this compound Derivatives
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules in a single step, adhering to principles of atom economy and operational simplicity. tandfonline.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, some of which can be adapted to produce 4-aminopyrazole scaffolds.
Three-Component Synthesis of Aminopyrazoles : A one-pot, three-component reaction involving a substituted phenyl isothiocyanate, a 1,3-dicarbonyl compound, and hydrazine hydrate (B1144303), mediated by iodine, can efficiently construct multi-substituted aminopyrazoles. tandfonline.com By substituting hydrazine with N-propargylhydrazine, this method could potentially provide a direct route to N1-propargylated aminopyrazoles.
Four-Component Synthesis of Fused Pyrazoles : The four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate is widely used to synthesize pyrano[2,3-c]pyrazoles. nih.gov These reactions highlight the feasibility of combining multiple building blocks to rapidly assemble the pyrazole core and adjacent rings.
Enaminone-Based MCR : A three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water provides a straightforward and sustainable approach to substituted pyrazoles. preprints.org
The development of an MCR that directly yields this compound would involve the selection of starting materials that contain the requisite propargyl and amine functionalities or their precursors.
Green Chemistry Approaches in the Synthesis of Pyrazole Derivatives Relevant to this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. thieme-connect.com These approaches focus on the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. researchgate.netfrontiersin.org
Aqueous Media : Water is an ideal green solvent, and several MCRs for pyrazole synthesis have been successfully performed in aqueous systems. For example, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles can be catalyzed by taurine (B1682933) in water at 80°C. nih.gov The use of surfactants like cetyltrimethylammonium bromide (CTAB) can also facilitate pyrazole synthesis in water. thieme-connect.com
Microwave and Ultrasound Assistance : Microwave irradiation and sonication are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. gsconlinepress.com The N-alkylation of pyrazoles under solvent-free conditions using microwave irradiation has been shown to be a highly effective method. researchgate.net
Solvent-Free Conditions : Performing reactions without a solvent minimizes waste and simplifies product purification. A four-component reaction for pyranopyrazole synthesis can be efficiently carried out under solvent-free conditions using a magnetic nanocrystal catalyst that can be easily recovered and reused. researchgate.net
Applying these green methodologies to the synthesis of this compound, for instance by conducting the N-propargylation step under solvent-free microwave conditions, could offer a more sustainable and efficient synthetic route.
Post-Synthetic Functionalization of the Pyrazole and Amine Moieties in this compound
Once synthesized, this compound offers two primary sites for post-synthetic functionalization: the 4-amino group and the terminal alkyne of the propargyl group. This dual functionality makes it a valuable building block for creating diverse molecular architectures.
Functionalization of the 4-Amino Group: The primary amine at the C4 position can undergo a variety of common transformations:
Acylation and Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
N-Arylation : Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to introduce aryl substituents. chim.it
Fused Ring Formation : The aminopyrazole can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through condensation reactions with 1,3-dielectrophiles. chim.it
Functionalization of the Terminal Alkyne: The propargyl group's terminal alkyne is an exceptionally versatile functional handle for a range of chemical transformations:
Azide-Alkyne Cycloaddition (Click Chemistry) : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that couples the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.
Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.
Mannich Reaction : A three-component reaction with an amine and an aldehyde (not formaldehyde) can lead to the formation of substituted propargylamines. organic-chemistry.org
Cyclization Reactions : Intramolecular cyclization of N-propargyl-N′-tosylhydrazines can be used to form 5-functionalized-4-iodopyrazoles, demonstrating the utility of the propargyl group in constructing substituted pyrazole systems. nih.gov
The ability to selectively modify these two positions allows for the systematic elaboration of the this compound scaffold to generate libraries of complex molecules for various applications.
Computational Chemistry and Theoretical Studies on 1 Prop 2 Yn 1 Yl 1h Pyrazol 4 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and bonding characteristics of a molecule. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which are crucial for understanding the molecule's stability and reactivity.
For 1-(prop-2-yn-1-yl)-1H-pyrazol-4-amine, DFT calculations can be used to optimize the molecular geometry to its lowest energy state. From this optimized structure, various electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar heterocyclic amines.
Molecular Docking and Dynamics Simulations of this compound in Ligand-Target Interactions (Pre-clinical, Non-human)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms. researchgate.netnih.gov The pyrazole (B372694) scaffold is a common feature in molecules designed as inhibitors for targets like protein kinases and receptor tyrosine kinases due to their role in various proliferative disorders. nih.govresearchgate.net
In a typical docking study involving this compound, the compound would be docked into the active site of a relevant protein target, such as a cyclin-dependent kinase (CDK) or Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The simulation calculates the binding affinity (often expressed as binding energy) and identifies key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions, between the ligand and the protein's amino acid residues. nih.gov
The results of such simulations can reveal that the amino group and the pyrazole nitrogens of the compound act as hydrogen bond donors and acceptors, respectively, forming critical interactions within the receptor's binding pocket. researchgate.net Molecular dynamics (MD) simulations can then be employed to assess the stability of the ligand-protein complex over time, providing insights into the dynamic behavior of the interaction. nih.gov
Table 2: Illustrative Molecular Docking Results against a Protein Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |
| Inhibition Constant (Ki) | 1.2 µM | Predicted inhibitory potency |
| Interacting Residues | GLU-85, LEU-132, LYS-33 | Key amino acids in the active site |
| Hydrogen Bonds | 3 | Formed with the backbone of GLU-85 and side chain of LYS-33 |
Note: This data is hypothetical, based on typical docking outcomes for pyrazole derivatives against kinase targets as described in the literature. nih.govresearchgate.net
Reaction Pathway Analysis and Transition State Modeling for Syntheses and Transformations
Computational chemistry can model reaction pathways to understand the mechanisms, kinetics, and thermodynamics of chemical syntheses. The synthesis of substituted pyrazoles often involves reactions like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or [3+2] cycloaddition reactions. nih.govresearchgate.net
For the synthesis of this compound, a plausible route would be the reaction of a propargylated hydrazine (B178648) with a suitable three-carbon precursor containing a masked amino group. Theoretical modeling can be used to investigate this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.
This analysis helps in understanding the feasibility of a proposed synthetic route and predicting the regioselectivity of the reaction. For instance, in the formation of the pyrazole ring, two different regioisomers can often be formed. Transition state modeling can determine which pathway has a lower activation energy barrier, thus predicting the major product. This approach is invaluable for optimizing reaction conditions and guiding synthetic strategies. nih.gov
Table 3: Hypothetical Energy Profile for a Key Cyclization Step
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State (TS1) | +22.5 | Energy barrier for the rate-determining step |
| Intermediate | -5.0 | A transient species formed during the reaction |
| Transition State (TS2) | +15.0 | Energy barrier for a subsequent step |
Note: This table illustrates a representative energy profile for a multi-step organic reaction, highlighting the concepts of activation energy and reaction thermodynamics.
Structure-Activity Relationship (SAR) Studies via Computational Approaches for Scaffold Design (Pre-clinical, Non-human)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this process. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models based on a series of compounds with known activities. mdpi.com
For the this compound scaffold, a computational SAR study would involve designing a library of virtual analogs by modifying different parts of the molecule. For example, substitutions could be made on the pyrazole ring, the amino group, or the propargyl moiety. The biological activity of these virtual compounds would then be predicted using a previously established QSAR model.
These models generate contour maps that indicate where steric bulk, positive or negative electrostatic charge, or hydrophobic/hydrophilic character is favorable or unfavorable for biological activity. This information provides a rational basis for designing new, more potent compounds. For instance, the model might suggest that adding a bulky hydrophobic group at the C5 position of the pyrazole ring could enhance binding to a specific target. mdpi.commdpi.com
Table 4: Illustrative SAR Data for the Pyrazole Scaffold
| Position of Substitution | R-Group | Predicted Activity (IC50, nM) | Rationale from QSAR Model |
|---|---|---|---|
| C5-Position | -H | 500 | Baseline activity |
| C5-Position | -CH3 | 250 | Minor steric bulk is tolerated |
| C5-Position | -Phenyl | 80 | Favorable hydrophobic interaction |
| Amino Group | -NH2 | 500 | Baseline activity |
| Amino Group | -NHCH3 | 450 | Slight decrease in H-bonding capacity |
| Propargyl Moiety | Terminal -H | 500 | Baseline activity |
Note: The data presented is hypothetical and serves to illustrate how computational SAR guides the modification of a lead scaffold to improve biological activity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis electronic absorption spectra, while standard DFT calculations can predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. dntb.gov.ua
For this compound, calculated NMR chemical shifts can be correlated with experimental values to assign each peak in the spectrum to a specific proton or carbon atom in the molecule. Similarly, the calculated IR spectrum, showing characteristic vibrational frequencies for N-H, C≡C, and C=N bonds, can be matched with the experimental IR spectrum to verify the presence of key functional groups. researchgate.net A good agreement between the predicted and experimental spectra serves as strong evidence for the proposed molecular structure. researchgate.net
Table 5: Comparison of Predicted and Typical Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range |
|---|---|---|
| ¹H NMR (pyrazole C3-H) | δ 7.6 ppm | δ 7.5 - 7.8 ppm |
| ¹H NMR (pyrazole C5-H) | δ 7.4 ppm | δ 7.3 - 7.6 ppm |
| ¹H NMR (amino -NH2) | δ 4.5 ppm | δ 4.0 - 5.0 ppm |
| ¹³C NMR (pyrazole C4) | δ 120 ppm | δ 115 - 125 ppm |
| IR Freq. (N-H stretch) | 3350 cm⁻¹ | 3300 - 3500 cm⁻¹ |
| IR Freq. (C≡C stretch) | 2120 cm⁻¹ | 2100 - 2260 cm⁻¹ |
Note: Predicted values are illustrative. Experimental ranges are typical for compounds with similar functional groups. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Prop 2 Yn 1 Yl 1h Pyrazol 4 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is one of the most powerful tools for the identification of chemical compounds in solution and the solid state. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity. mdpi.combeilstein-journals.org
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons within the molecule, respectively. For 1-(prop-2-yn-1-yl)-1H-pyrazol-4-amine, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the amine (-NH₂) protons, and the propargyl group protons (the methylene (B1212753) -CH₂- and the acetylenic -C≡CH). The ¹³C NMR spectrum will correspondingly display signals for each unique carbon atom in the pyrazole ring and the propargyl side chain. rsc.orgresearchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| Pyrazole C3-H | ~7.4 - 7.6 | ~130 - 135 | Singlet |
| Pyrazole C5-H | ~7.3 - 7.5 | ~125 - 130 | Singlet |
| Pyrazole C4 | - | ~115 - 120 | - |
| Amine (-NH₂) | ~3.5 - 4.5 (broad) | - | Broad Singlet |
| Propargyl N-CH₂ | ~4.8 - 5.0 | ~40 - 45 | Doublet |
| Alkyne C≡CH | ~2.5 - 2.7 | ~75 - 80 | Triplet |
| Alkyne C≡CH | - | ~72 - 77 | - |
Note: Predicted values are based on data for analogous pyrazole and propargyl-substituted compounds. rsc.orgchemicalbook.comchemicalbook.comresearchgate.netchemicalbook.com Shifts can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra by revealing scalar couplings between nuclei. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For the target molecule, a key cross-peak would be observed between the methylene protons (-CH₂) and the terminal alkyne proton (-C≡CH) of the propargyl group, confirming their three-bond (³J) coupling.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond, ¹J coupling). youtube.comsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~7.4-7.6 ppm would show a correlation to the carbon signal at ~130-135 ppm, assigning them as the C3-H group.
Correlations from the methylene (-CH₂) protons to the C5 carbon of the pyrazole ring, confirming the attachment of the propargyl group to the N1 nitrogen.
Correlations from the same methylene protons to both carbons of the alkyne group.
Correlations from the pyrazole ring protons (H3 and H5) to the amine-bearing C4 carbon.
Interactive Table: Key Expected 2D NMR Correlations
| Technique | Proton (¹H) | Correlated Nucleus | Inferred Connectivity |
| COSY | N-CH₂ (~4.9 ppm) | C≡CH (~2.6 ppm) | Propargyl group integrity |
| HSQC | C3-H (~7.5 ppm) | C3 (~132 ppm) | Direct C-H bond at position 3 |
| HSQC | C5-H (~7.4 ppm) | C5 (~127 ppm) | Direct C-H bond at position 5 |
| HSQC | N-CH₂ (~4.9 ppm) | N-CH₂ (~42 ppm) | Direct C-H bond in methylene group |
| HMBC | N-CH₂ (~4.9 ppm) | C5 (~127 ppm) | N1-substitution of the propargyl group |
| HMBC | N-CH₂ (~4.9 ppm) | C≡CH (~78 ppm) | Proximity to the alkyne group |
| HMBC | C3-H (~7.5 ppm) | C4 (~118 ppm), C5 (~127 ppm) | Pyrazole ring structure |
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of nuclei, which is invaluable for determining the preferred conformation of a molecule in solution. mdpi.com While ¹H-¹H COSY reveals through-bond coupling, NOESY detects through-space interactions between protons that are typically less than 5 Å apart. mdpi.com
For analogs of this compound with bulky substituents, NOESY can be particularly informative. For instance, if a large group were present at the C5 position of the pyrazole ring, NOESY cross-peaks between protons of that substituent and the methylene protons of the N1-propargyl group could reveal steric hindrance and a preferred rotational conformation around the N1-C(methylene) bond. This analysis helps to build a three-dimensional model of the molecule's structure in its solution state. mdpi.com
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rsc.orgtandfonline.comresearchgate.net
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 parts per million, ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.govresearchgate.netchromatographyonline.com Low-resolution mass spectrometry can only provide the nominal mass, which may correspond to multiple possible elemental compositions. researchgate.netchromatographyonline.com For this compound (C₆H₇N₃), HRMS is essential to confirm this specific formula against other isobaric possibilities.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₇N₃ |
| Monoisotopic Mass | 121.06400 Da |
| Ion Species (Protonated) | [M+H]⁺ |
| Calculated Exact Mass | 122.07182 Da |
| Expected HRMS Result | m/z 122.0718 ± 0.0006 (for 5 ppm accuracy) |
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting fragment (product) ions are then analyzed. unt.edunih.gov This process provides valuable structural information by revealing the molecule's fragmentation pathways. dtic.milwvu.edu For the protonated molecule [C₆H₇N₃+H]⁺, a plausible fragmentation pattern can be predicted, which helps to confirm the proposed structure.
Key fragmentation steps would likely involve:
Loss of the propargyl group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 4-aminopyrazole cation.
Retro-Diels-Alder (RDA) fragmentation: Heterocyclic rings like pyrazole can undergo characteristic RDA reactions, leading to predictable neutral losses and fragment ions.
Loss of ammonia: Fragmentation involving the amine group could lead to the loss of NH₃.
Interactive Table: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 122.07)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
| 122.07 | 83.05 | C₃H₃ (Propargyl radical) | 1H-pyrazol-4-amine cation |
| 122.07 | 95.06 | HCN (Hydrogen cyanide) | Ring-opened or rearranged C₅H₇N₂⁺ ion |
| 122.07 | 82.04 | C₃H₄ (Propyne) | 4-imino-4H-pyrazole cation or pyrazolium (B1228807) radical cation |
Note: The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the molecular structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. scirp.org IR and Raman spectroscopy are often complementary; a molecular vibration that is strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. rsc.orgnih.gov
For this compound, several key functional groups will give rise to distinct peaks in the vibrational spectra: researchgate.netresearchgate.netnih.gov
N-H stretch: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations.
≡C-H stretch: The terminal alkyne C-H bond has a sharp and strong absorption in a relatively clean region of the IR spectrum.
C≡C stretch: The carbon-carbon triple bond stretch is a key identifier for the alkyne group. Its intensity can vary; it is often stronger in Raman than in IR spectra. researchgate.net
C=N and C=C stretches: The pyrazole ring contains these bonds, which will produce a set of characteristic bands in the fingerprint region.
N-H bend: The bending vibration of the amine group also provides a useful diagnostic peak.
Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR) |
| Terminal Alkyne (≡C-H) | Stretch | ~3300 | ~3300 | Strong, Sharp (IR) |
| Alkyne (-C≡C-) | Stretch | 2100 - 2260 | 2100 - 2260 | Weak (IR), Strong (Raman) |
| Pyrazole Ring | C=N, C=C Stretches | 1400 - 1650 | 1400 - 1650 | Medium-Strong |
| Amine (-NH₂) | Bend (Scissoring) | 1590 - 1650 | Variable | Medium-Strong (IR) |
| Alkyne (≡C-H) | Bend | 610 - 700 | Variable | Strong, Broad (IR) |
Note: These are typical ranges and can be influenced by hydrogen bonding and the solid/solution state of the sample. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination of Derivatives
The solid-state structure of pyrazole derivatives is significantly influenced by the nature and position of their substituents. These substituents dictate the formation of various supramolecular assemblies through hydrogen bonding, π-π stacking, and other non-covalent interactions. For instance, the presence of an amino group at the C4 position and a propargyl group at the N1 position of the pyrazole ring introduces functionalities capable of participating in diverse intermolecular interactions.
Detailed research findings from crystallographic studies of analogous compounds, such as 5-chloro-1-phenyl-1H-pyrazol-4-amine and 3,5-bis(t-butyl)-1H-pyrazol-4-amine, have elucidated the planarity of the pyrazole ring and the significant role of hydrogen bonding in their crystal packing. In 5-chloro-1-phenyl-1H-pyrazol-4-amine, for example, amino-pyrazole N—H⋯N hydrogen bonds are the primary interactions connecting the molecules.
The crystal structures of various pyrazole derivatives have been determined, revealing a range of crystal systems and space groups. The analysis of these structures consistently highlights the planarity of the pyrazole core. The orientation of substituents relative to the pyrazole ring, as well as the dihedral angles between different planar fragments within the molecule, are crucial parameters determined from X-ray diffraction data.
To illustrate the type of data obtained from such studies, the following interactive table summarizes crystallographic information for a selection of substituted pyrazole derivatives. This data, while not directly pertaining to derivatives of this compound, serves to exemplify the detailed structural information that can be obtained through X-ray crystallography.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Monoclinic | P2₁/c | 3.8926 | 9.9679 | 22.617 | 90 | 92.795 | 90 |
| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | Monoclinic | P2₁/c | 11.2439 | 9.7110 | 11.9008 | 90 | 112.832 | 90 |
| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | 3.848 | 13.585 | 9.388 | 90 | 90 | 90 |
| 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]acetonitrile | Monoclinic | P2₁/n | 7.9429 | 14.8675 | 11.7511 | 90 | 99.308 | 90 |
The solid-state packing of these molecules is often characterized by the formation of dimers, chains, or more complex three-dimensional networks. For instance, in the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, supramolecular features are dictated by a combination of π–π stacking and hydrogen bonding. An intramolecular hydrogen bond between the pyrazole amine group and the pyridyl nitrogen acceptor facilitates a near-planar orientation of the pyridyl and pyrazole rings.
The comprehensive analysis of the crystal structures of such derivatives, including the examination of intermolecular contacts through techniques like Hirshfeld surface analysis, provides a deeper understanding of the structure-property relationships within this class of compounds. Although specific crystallographic data for derivatives of this compound remains a subject for future research, the established methodologies and the findings from related structures provide a solid foundation for predicting and interpreting their solid-state behavior.
Exploration of 1 Prop 2 Yn 1 Yl 1h Pyrazol 4 Amine As a Versatile Chemical Scaffold in Pre Clinical Drug Discovery and Chemical Biology
Design and Synthesis of Novel Pharmacophores Incorporating the 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine Core
The this compound core is a key component in the design of novel pharmacophores due to its adaptability for various synthetic modifications. The pyrazole (B372694) ring is a well-established pharmacophore found in numerous clinically approved drugs. mdpi.com The propargyl group, with its terminal alkyne, provides a versatile handle for introducing molecular diversity through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the facile linkage of the pyrazole core to a wide array of other molecular fragments, enabling the construction of large and diverse compound libraries. rsc.org
The synthesis of derivatives often begins with the construction of the substituted pyrazole ring system. This can be achieved through several established methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through [3+2] cycloaddition reactions. researchgate.netmdpi.com Once the core is formed, the propargyl group can be introduced via N-alkylation of the pyrazole nitrogen.
Researchers have successfully incorporated this scaffold into various pharmacophore models targeting a range of biological targets. For instance, by modifying the substituents on the pyrazole ring and the terminal alkyne, novel inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, have been developed. eco-vector.commdpi.com The design strategy often involves computational modeling to predict the binding interactions of the designed molecules with the target protein, followed by chemical synthesis and biological evaluation. mdpi.comnih.gov The ability to readily synthesize a multitude of derivatives makes this scaffold particularly attractive for exploring the chemical space around a biological target. mdpi.com
In Vitro Biological Target Engagement Studies (e.g., Enzyme Inhibition, Receptor Binding, without human data)
Derivatives of this compound have demonstrated significant activity in a variety of in vitro biological assays, validating their potential as therapeutic leads. These studies are crucial for understanding the mechanism of action and for optimizing the potency and selectivity of new compounds.
Enzyme Inhibition: A primary area of investigation for this scaffold is the development of enzyme inhibitors, particularly for protein kinases. mdpi.com For example, pyrazole-based compounds have been synthesized and shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov In these studies, the inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Several N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have exhibited potent CDK2 inhibitory activity, with some compounds showing Ki values in the nanomolar range. nih.govnih.gov Similarly, pyrazole derivatives have been investigated as inhibitors of other enzymes like interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in inflammatory signaling pathways. nih.gov
Receptor Binding: In addition to enzyme inhibition, compounds derived from this scaffold have been evaluated for their ability to bind to various receptors. For instance, pyrazole derivatives have been developed as antagonists for the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. nih.gov Receptor binding assays, often utilizing radiolabeled ligands, are employed to determine the affinity of the compounds for the target receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition binding experiments. Studies on P2X7 receptor antagonists have also utilized the (1H-pyrazol-4-yl)acetamide scaffold to investigate structure-activity relationships. researchgate.netebi.ac.uk
The following table summarizes representative in vitro biological activities of compounds incorporating the pyrazole-4-amine scaffold.
| Compound Class | Target | Assay Type | Key Findings |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Enzyme Inhibition | Potent inhibition with Ki values in the low nanomolar range. nih.govnih.gov |
| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Enzyme Inhibition | Significant inhibitory potential, with modifications improving inhibition from 36% to 73%. researchgate.net |
| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 | Enzyme Inhibition | Highly permeable inhibitors with excellent potency and kinase selectivity. nih.gov |
| Pyrazole derivatives | Orexin-2 Receptor | Receptor Binding | Identification of potent and orally bioavailable antagonists. nih.gov |
| (1H-pyrazol-4-yl)acetamides | P2X7 Receptor | Receptor Binding | Potent antagonists with favorable pharmacokinetic properties. researchgate.netebi.ac.uk |
| 4-(phenyl)thio-1H-pyrazole derivatives | GPR109A | Receptor Agonism | Identified as novel agonists without a carboxylic acid moiety. nih.gov |
Development of Chemical Probes and Biosensors Utilizing this compound
The unique chemical properties of the this compound scaffold make it an excellent platform for the development of chemical probes and biosensors. mskcc.org Chemical probes are small molecules used to study and manipulate biological systems, while biosensors are designed to detect specific biological molecules or events. nih.govpitt.edu The terminal alkyne of the propargyl group is particularly useful for this purpose, as it can be readily modified with reporter tags such as fluorescent dyes, biotin (B1667282), or photoaffinity labels using click chemistry. mskcc.org
These tagged molecules can then be used in a variety of applications. For example, a fluorescently labeled derivative can be used to visualize the subcellular localization of its target protein using microscopy. A biotinylated version can be used to isolate the target protein and its binding partners from cell lysates for subsequent identification by mass spectrometry. This approach, known as affinity-based protein profiling, is a powerful tool for target identification and validation.
While direct examples utilizing the specific this compound for publicly documented chemical probes are not abundant, the principles of their design are well-established. The development of such probes would involve synthesizing a derivative with high affinity and selectivity for the target of interest and then conjugating it to a suitable reporter molecule via the propargyl group. The resulting probe would then be validated in vitro to ensure that the tag does not interfere with its binding to the target.
Structure-Activity Relationship (SAR) Studies for Optimized Target Interaction (Non-human, in vitro)
Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how modifications to a chemical structure affect its biological activity. nih.gov For the this compound scaffold, SAR studies have been instrumental in optimizing the potency and selectivity of derived compounds for their respective targets. These studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically varied and then evaluating their biological activity in vitro.
For example, in the development of pyrazole-based kinase inhibitors, SAR studies have explored the effects of different substituents at various positions on the pyrazole ring. mdpi.com It has been found that the nature of the substituent at the N1 position (the propargyl group in this case) and the C3 and C5 positions can significantly influence both potency and selectivity. nih.gov Similarly, modifications to the amine group at the C4 position can also have a profound impact on biological activity. nih.gov
In the context of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors, SAR analysis revealed that N-alkylation or topological changes of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position were detrimental to both CDK2 inhibition and antiproliferative activity. nih.gov For pyrazol-4-yl-pyridine derivatives targeting the muscarinic acetylcholine (B1216132) receptor M4, SAR studies led to the discovery of a subtype-selective positive allosteric modulator. nih.gov These studies provide a rational basis for the design of more effective and selective inhibitors. nih.gov
Applications in Combinatorial Chemistry and Library Synthesis
The this compound scaffold is ideally suited for applications in combinatorial chemistry and library synthesis. openaccessjournals.com Combinatorial chemistry is a set of techniques for creating a large number of compounds in a single process. openaccessjournals.com The goal is to generate a diverse library of molecules that can be screened for biological activity, thereby accelerating the drug discovery process.
The propargyl group of the scaffold is a key enabler for its use in combinatorial synthesis. As mentioned earlier, the terminal alkyne can be readily derivatized using click chemistry, which is a highly efficient and versatile reaction that can be performed under mild conditions. rsc.org This allows for the parallel synthesis of a large number of derivatives by reacting the scaffold with a library of azide-containing building blocks. rsc.org
Furthermore, the pyrazole-4-amine core itself can be synthesized using multi-component reactions, which are another powerful tool in combinatorial chemistry. nih.gov These reactions allow for the construction of the core and the introduction of diversity at multiple positions in a single step. The combination of multi-component synthesis of the core and click chemistry-based derivatization of the propargyl group provides a powerful strategy for generating large and diverse libraries of compounds based on the this compound scaffold. These libraries can then be screened against a variety of biological targets to identify new hits for drug discovery programs.
Emerging Applications and Future Research Directions for 1 Prop 2 Yn 1 Yl 1h Pyrazol 4 Amine
Role in Materials Science (e.g., Polymer Functionalization, Surface Modification)
The presence of the propargyl group makes 1-(prop-2-yn-1-yl)-1H-pyrazol-4-amine an ideal candidate for materials science applications, particularly in the functionalization of polymers and the modification of surfaces through "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to covalently attach the pyrazole (B372694) moiety to polymers or surfaces bearing azide (B81097) groups. nih.goviris-biotech.demedchemexpress.com
Polymer Functionalization:
Incorporating this compound into polymer chains can introduce new functionalities, such as metal-binding sites (via the pyrazole and amine groups), altered polarity, and increased thermal stability. rsc.org For example, it could be "clicked" onto azide-modified polymers to create materials with enhanced properties. The resulting functionalized polymers could find use in areas such as specialty coatings, membranes, and advanced composites.
Surface Modification:
Similarly, surfaces functionalized with azide groups can be readily modified with this compound. This surface modification can be used to alter surface properties like wettability, adhesion, and biocompatibility. mdpi.com For instance, silicon wafers or biocompatible polymer surfaces could be modified to introduce pyrazole groups, which can then act as ligands for metal nanoparticles or as sites for further chemical transformations.
Table 1: Potential Applications in Polymer Functionalization
| Polymer Backbone | Potential Property Enhancement | Possible Application |
| Poly(ethylene glycol) (PEG) | Introduction of metal-coordination sites | Drug delivery systems, hydrogels |
| Polystyrene | Increased thermal stability, altered polarity | Advanced composites, specialty plastics |
| Poly(methyl methacrylate) (PMMA) | Improved surface adhesion, functional coatings | Optical devices, biocompatible coatings |
Potential in Supramolecular Chemistry and Self-Assembly
The structure of this compound contains key features that are highly conducive to forming ordered supramolecular structures. The pyrazole ring, with its N-H group and lone pair on the second nitrogen, is a well-known motif for forming hydrogen-bonded assemblies such as dimers, trimers, and catemers. researchgate.netnih.govnih.gov The additional 4-amine group provides another site for hydrogen bonding, potentially leading to more complex and robust self-assembled networks.
These non-covalent interactions can direct the assembly of molecules into well-defined architectures like liquid crystals or gels. researchgate.netnih.gov The propargyl group can further influence the packing of these assemblies and offers a reactive handle for post-assembly modification. The ability to form predictable supramolecular structures is of great interest for the development of "smart" materials, sensors, and systems for molecular recognition.
Catalytic Applications (e.g., as a Ligand Component for Metal Catalysts)
Pyrazole derivatives are widely used as ligands in coordination chemistry and have been successfully employed in a vast array of catalytic processes. nih.govbohrium.commdpi.com The this compound molecule is a promising ligand due to several features:
Bidentate Chelation: The pyrazole nitrogen and the 4-amine group can potentially act as a bidentate ligand, forming a stable chelate ring with a metal center.
Hemilability: The propargyl group is not initially involved in coordination but can interact with the metal center under certain reaction conditions, a property known as hemilability. This can be beneficial for catalytic activity by temporarily opening a coordination site.
Proton-Responsive Nature: The N-H proton of the pyrazole ring can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle, for instance, through proton transfer steps. nih.gov
Complexes of this ligand with transition metals like palladium, ruthenium, copper, and iridium could be effective catalysts for a range of organic transformations. acs.orgacs.orgrsc.org The alkyne functionality also opens the possibility of creating multimetallic catalysts by coordinating a second metal to the propargyl group.
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal Center | Potential Catalytic Reaction | Role of the Ligand |
| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Stabilizing the metal center, influencing selectivity |
| Ruthenium(II) | Transfer hydrogenation, dehydrogenation of alcohols | Metal-ligand cooperation via the N-H group |
| Copper(I)/Copper(II) | Azide-alkyne cycloadditions, oxidation reactions | Formation of active catalytic species |
| Iridium(III) | C-H activation, carboxylative cyclization | Bifunctional catalysis involving proton transfer researchgate.net |
Integration into Advanced Analytical Techniques (e.g., as a Tagging Agent)
The terminal alkyne of the propargyl group is a key functional handle for bioorthogonal chemistry. nih.govcam.ac.uk This field of chemistry involves reactions that can occur in complex biological systems without interfering with native biochemical processes. The CuAAC "click" reaction is a prime example of a bioorthogonal reaction. nih.gov
This compound can be used as a small, versatile tagging agent. For example, it could be attached to a biomolecule of interest (e.g., a protein, a nucleic acid, or a metabolite) that has been metabolically or synthetically functionalized with an azide group. nih.gov Subsequent "clicking" of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) onto the pyrazole's alkyne allows for the detection, visualization, or isolation of the target biomolecule. anu.edu.au The small size of the tag is advantageous as it is less likely to perturb the natural function of the biomolecule being studied. nih.gov
Future Perspectives for Expanding the Synthetic and Biological Utility of this compound
The trifunctional nature of this compound provides a rich platform for future research and development. Key areas for future exploration include:
Medicinal Chemistry: Pyrazole and aminopyrazole scaffolds are common in many pharmaceuticals. nih.govmdpi.comnih.gov The propargyl group could be used to attach this core structure to larger molecules or to explore its reactivity in biological systems.
Agrochemicals: Pyrazole derivatives have also found extensive use as herbicides and insecticides. nih.gov The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.
Development of Novel Multi-functional Materials: By leveraging the three distinct functional groups, it may be possible to create complex, multi-functional materials. For example, the amine could be used for one type of modification, the alkyne for another, and the pyrazole for metal coordination, all within the same material.
Advanced Catalysis: The design of catalysts where the propargyl group plays a more active role, for instance in tandem catalytic cycles or in the formation of well-defined multimetallic arrays, is a promising avenue of research.
Q & A
Q. What are the standard synthetic routes for preparing 1-(Prop-2-yn-1-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a prop-2-yn-1-yl group can be introduced to a pyrazole precursor using reagents like propargyl bromide in the presence of a base (e.g., cesium carbonate) and a solvent such as dimethyl sulfoxide (DMSO) or ethanol. Reaction optimization studies highlight that extended reflux times (10–48 hours) and controlled stoichiometry (1:1.2 molar ratio of pyrazole to propargyl reagent) improve yields to ~60–80% . Purification often involves column chromatography with ethyl acetate/hexane gradients or crystallization from ethanol .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the propynyl substitution pattern (e.g., a triplet at δ ~3.15 ppm for the terminal alkyne proton) and pyrazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+ for CHN) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using acetonitrile/water mobile phases .
Q. How is crystallographic data for this compound refined, and what software is recommended?
Single-crystal X-ray diffraction data can be refined using SHELXL , which supports anisotropic displacement parameters and twin refinement. Key steps include:
- Data integration with SAINT or APEX3 .
- Structure solution via intrinsic phasing (SHELXT ) or Patterson methods.
- Final refinement with SHELXL, incorporating hydrogen bonding and thermal motion parameters .
- Visualization tools like ORTEP or Mercury aid in analyzing molecular geometry and packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Discrepancies often arise due to metabolic instability or poor pharmacokinetics. Methodological strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products (e.g., cytochrome P450-mediated oxidation of the alkyne group) .
- Structural Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrazole ring to enhance metabolic stability, as seen in related σ receptor antagonists .
- Pharmacokinetic Studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Molecular Docking : Tools like AutoDock Vina or Glide model interactions with target proteins (e.g., ATP-binding pockets in kinases). Key parameters include ligand flexibility and solvation effects .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Correlate substituent effects (e.g., propynyl chain length) with activity using descriptors like logP and polar surface area .
Q. How can crystallographic data inconsistencies (e.g., thermal motion artifacts) be addressed during refinement?
- Twin Refinement : Use SHELXL’s TWIN command for twinned crystals, adjusting BASF parameters iteratively .
- Hydrogen Bond Restraints : Apply DFIX constraints to stabilize unrealistic bond lengths caused by high thermal motion .
- Data Validation : Cross-check with PLATON or checkCIF to identify symmetry violations or missed solvent molecules .
Q. What strategies optimize the compound’s selectivity in multi-target pharmacological assays?
- Functional Group Masking : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) during derivatization to reduce off-target interactions .
- Kinome-Wide Screening : Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .
- Alanine Scanning Mutagenesis : Map critical residues in target binding pockets to guide structural modifications .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
